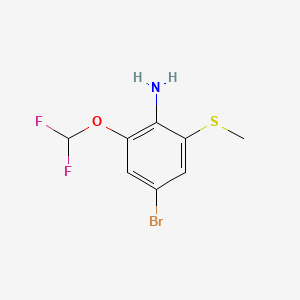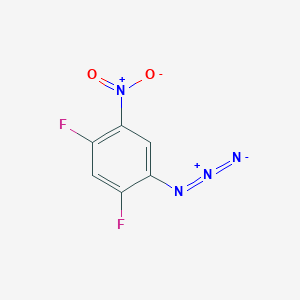
1-Azido-2,4-difluoro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2,4-difluoro-5-nitrobenzene is an organic compound characterized by the presence of azido, difluoro, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-2,4-difluoro-5-nitrobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method starts with 2,4-difluoronitrobenzene, which undergoes nucleophilic substitution with sodium azide to introduce the azido group. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azido-2,4-difluoro-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Photochemical conditions to generate nitrenes.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 2,4-difluoro-5-aminobenzene.
Oxidation: Formation of nitrene intermediates.
Aplicaciones Científicas De Investigación
1-Azido-2,4-difluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the design of photoaffinity labels and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-Azido-2,4-difluoro-5-nitrobenzene primarily involves the reactivity of its functional groups:
Azido Group: Can form highly reactive nitrenes upon photolysis, which can then react with various substrates.
Nitro Group: Can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Difluoro Groups: Influence the electronic properties of the benzene ring, affecting the reactivity of the compound.
Comparación Con Compuestos Similares
2-Azido-1-methylbenzimidazole: Another azido compound with applications in photoaffinity labeling.
2,4-Difluoronitrobenzene: A precursor in the synthesis of 1-Azido-2,4-difluoro-5-nitrobenzene.
2,4-Difluoro-5-nitrobenzenesulfonic acid: A related compound with different functional groups.
Propiedades
Fórmula molecular |
C6H2F2N4O2 |
|---|---|
Peso molecular |
200.10 g/mol |
Nombre IUPAC |
1-azido-2,4-difluoro-5-nitrobenzene |
InChI |
InChI=1S/C6H2F2N4O2/c7-3-1-4(8)6(12(13)14)2-5(3)10-11-9/h1-2H |
Clave InChI |
VPCMZSDSFDSJTN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
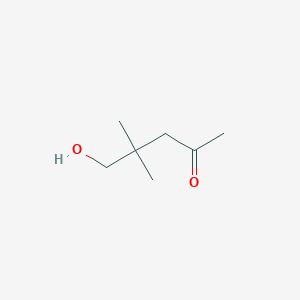
![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)

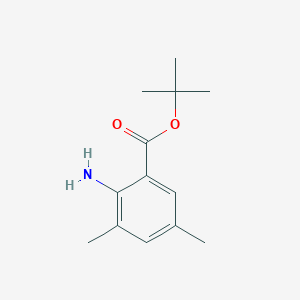

![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
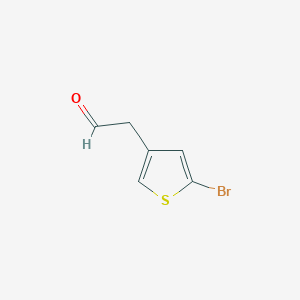
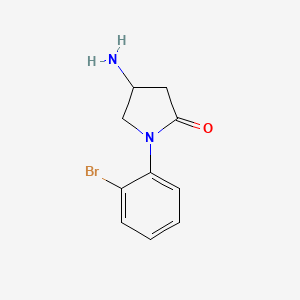
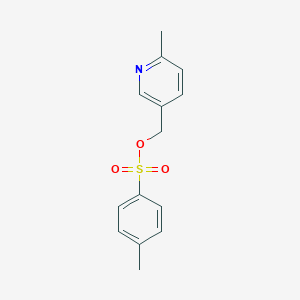
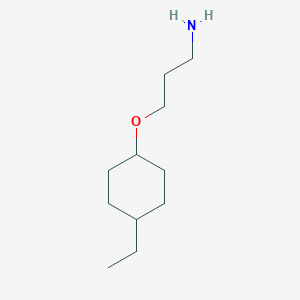
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)
